![molecular formula C7H17NO B3034535 4-(Dimethylamino)-2-methylbutan-2-ol CAS No. 18502-49-3](/img/structure/B3034535.png)
4-(Dimethylamino)-2-methylbutan-2-ol
Overview
Description
4-(Dimethylamino)-2-methylbutan-2-ol , also known as DMAP , is a derivative of pyridine. It is a white solid compound with the chemical formula (CH₃)₂NC₅H₄N . DMAP is of interest due to its increased basicity compared to pyridine, attributed to resonance stabilization from the NMe₂ substituent .
Synthesis Analysis
- Reaction with Dimethylamine : The 4-pyridylpyridinium cation reacts with dimethylamine to yield DMAP .
Molecular Structure Analysis
DMAP’s molecular structure consists of a pyridine ring with a dimethylamino group (NMe₂) attached at the 4-position. The resonance effect from the NMe₂ group enhances its basicity .
Chemical Reactions Analysis
- Kinetic Resolution Experiments : Chiral DMAP analogues are used for kinetic resolution of secondary alcohols and Evans auxiliary type amides .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis and Reactions
The compound has been explored in various chemical reactions and syntheses. A study by Casy, Myers, and Pocha (1966) discussed the acid-catalyzed elimination of related compounds, resulting in the formation of corresponding butenes (Casy, Myers, & Pocha, 1966). Additionally, the base-catalyzed elimination of 2-chlorobutanes derived from similar compounds was investigated, leading to a mixture of fragmentation products (Casy, Myers, & Pocha, 1966).
Antituberculosis Activity
Omel’kov, Fedorov, and Stepanov (2019) synthesized new derivatives of the compound with significant antituberculosis activity. One of the derivatives, (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, exhibited high antituberculosis activity and is in the final stage of clinical trials (Omel’kov, Fedorov, & Stepanov, 2019).
Catalytic Actions in Synthesis
Nicponski (2014) explored the catalytic action of a related compound, 4-(dimethylamino)pyridine (DMAP), in the synthesis of 2-methylene-γ-butyrolactones. This reaction is significant for synthesizing compounds with acid-sensitive groups under neutral conditions (Nicponski, 2014).
Antimicrobial Activity
Ghorab, Soliman, Alsaid, and Askar (2017) synthesized a new series of compounds including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide, which displayed interesting antimicrobial activity against a range of bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Analytical and Pharmacological Studies
Srinivasu, Rao, Sridhar, Kumar, Chandrasekhar, and Islam (2005) developed a new HPLC method for determining the presence of Zolmitriptan and its impurities, utilizing a derivative of the compound for analytical purposes (Srinivasu et al., 2005).
Mechanism of Action
properties
IUPAC Name |
4-(dimethylamino)-2-methylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,9)5-6-8(3)4/h9H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQUVLWORVOTCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-2-methylbutan-2-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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